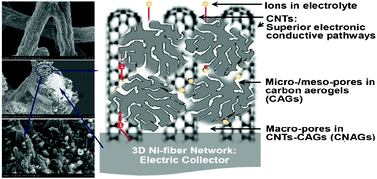Free-standing Ni-microfiber-supported carbon nanotube aerogel hybrid electrodes in 3D for high-performance supercapacitors†
RSC Advances Pub Date: 2012-05-15 DOI: 10.1039/C2RA20271A
Abstract
Macroscopic Ni-microfiber-supported


Recommended Literature
- [1] Dark conglomerate phases of azobenzene derived bent-core mesogens – relationships between the molecular structure and mirror symmetry breaking in soft matter†
- [2] Phenothiazine and triphenylamine-based fluorescent Schiff bases for the dual application of white light generation and H2O2 sensing†
- [3] Recent developments in the production of liquid fuelsvia catalytic conversion of microalgae: experiments and simulations
- [4] Metal alkoxide-derived Co@NC/NCNS as a highly efficient bifunctional oxygen electrocatalyst†
- [5] A structural exploration of anisole accessed through extreme crystallisation conditions†
- [6] Operando UV-Visspectroscopy of a catalytic solid in a pilot-scale reactor: deactivation of a CrOx/Al2O3 propane dehydrogenation catalyst†
- [7] Back cover
- [8] Examining changes in cellular communication in neuroendocrine cells after noble metal nanoparticle exposure†
- [9] High and selective sorption of C2 hydrocarbons in heterometal–organic frameworks built from tetrahedral units†
- [10] Nanoarchitected graphene/copper oxide nanoparticles/MoS2 ternary thin films as highly efficient electrodes for aqueous sodium-ion batteries†










